N-(2-Methylacryloyl)tryptophan
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Overview
Description
3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs
Preparation Methods
The synthesis of 3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol This reaction consistently gives the corresponding indole in a 40–50% yield
Chemical Reactions Analysis
3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
3-(1H-Indol-3-yl)-2-methacrylamidopropanoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Properties
CAS No. |
77890-34-7 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-methylprop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-9(2)14(18)17-13(15(19)20)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,1,7H2,2H3,(H,17,18)(H,19,20) |
InChI Key |
RKZWYRIOAQPVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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